molecular formula C8H7F3O2 B144101 2-Methyl-4-(trifluoromethoxy)phenol CAS No. 129676-67-1

2-Methyl-4-(trifluoromethoxy)phenol

Cat. No.: B144101
CAS No.: 129676-67-1
M. Wt: 192.13 g/mol
InChI Key: QMIXWHAIFDQEDH-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)phenol, also known by its IUPAC name this compound, is an organic compound with the molecular formula C8H7F3O2. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenol ring, which imparts unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . This method allows for the efficient introduction of the trifluoromethoxy group under mild conditions.

Industrial Production Methods

Industrial production of 2-methyl-4-(trifluoromethoxy)phenol may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the desulfurization-fluorination method makes it suitable for industrial applications, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(trifluoromethoxy)phenol is unique due to the presence of both a methyl and a trifluoromethoxy group, which imparts distinct chemical properties. This combination enhances its stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIXWHAIFDQEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382579
Record name 2-methyl-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129676-67-1
Record name 2-methyl-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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